molecular formula C3HClO2 B14077070 3-Chloroprop-2-ynoic acid CAS No. 6795-92-2

3-Chloroprop-2-ynoic acid

Cat. No.: B14077070
CAS No.: 6795-92-2
M. Wt: 104.49 g/mol
InChI Key: FAHNQEQHVOLRSI-UHFFFAOYSA-N
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Description

3-Chloroprop-2-ynoic acid is an organic compound with the molecular formula C₃HClO₂. It is a derivative of propiolic acid, where a chlorine atom is substituted at the third carbon position. This compound is known for its reactivity due to the presence of both a carboxylic acid group and an alkyne group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroprop-2-ynoic acid can be synthesized through various methods. One common method involves the hydrohalogenation of propiolic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF). This reaction typically occurs at room temperature and results in the formation of this compound .

Industrial Production Methods

On an industrial scale, this compound can be produced by oxidizing propargyl alcohol at a lead electrode. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloroprop-2-ynoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Hydrogenated Products: Formed through hydrogenation of the alkyne group.

    Oxidized Products: Formed through oxidation reactions.

Scientific Research Applications

3-Chloroprop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloroprop-2-ynoic acid involves its reactivity due to the presence of both the carboxylic acid and alkyne groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an alkyne group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products sets it apart from similar compounds .

Properties

IUPAC Name

3-chloroprop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClO2/c4-2-1-3(5)6/h(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHNQEQHVOLRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608292
Record name 3-Chloroprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6795-92-2
Record name 3-Chloroprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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